molecular formula C11H6FN B8198184 1-Cyano-3-fluoronaphthalene

1-Cyano-3-fluoronaphthalene

Cat. No.: B8198184
M. Wt: 171.17 g/mol
InChI Key: HFQXGDRROLQZHY-UHFFFAOYSA-N
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Description

1-Cyano-3-fluoronaphthalene is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a cyano group (–CN) and a fluorine atom (–F) are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction with a fluorine-containing compound. The reaction typically involves:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

1-Cyano-3-fluoronaphthalene undergoes various chemical reactions, including:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminonaphthalene derivative, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

1-Cyano-3-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyano-3-fluoronaphthalene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing effects of the cyano and fluorine groups influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

1-Cyano-3-fluoronaphthalene can be compared with other naphthalene derivatives, such as:

Uniqueness: The combination of the cyano and fluorine groups in this compound provides unique electronic properties that make it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

3-fluoronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXGDRROLQZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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